2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine
Overview
Description
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C11H17N5 . It is a derivative of piperazine . The hydrochloride form of this compound has a molecular weight of 255.75.
Molecular Structure Analysis
The InChI code for this compound hydrochloride is 1S/C11H17N5.ClH/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10;/h1-3,10,12H,4-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound hydrochloride is a solid at room temperature . It has a molecular weight of 255.75. The compound should be stored in a dry environment .Scientific Research Applications
1. Pharmacological Market Analysis
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine derivatives, such as azetidine, are reflected in patents related to the pharmaceutical market. These compounds have been found useful as alpha-subtype selective 5-HT-1D receptor agonists, particularly in the treatment of migraines, due to their fewer side effects (Habernickel, 2001).
2. Antiproliferative Effects Against Cancer Cells
A series of derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Compounds in this series have shown significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
3. Antimicrobial Activity
New dithiocarbamate derivatives containing 2-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidine showed substantial antimicrobial activity. These compounds were synthesized and tested against various microorganism strains, demonstrating high antimicrobial potential (Yurttaş et al., 2016).
4. Pharmacokinetics in Treatment of Diabetes
The pharmacokinetics of a dipeptidyl peptidase IV inhibitor containing 2-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidine, used for treating type 2 diabetes, were examined. The study focused on the absorption, metabolism, and excretion of this compound in humans, dogs, and rats, providing insights into its pharmacological profile (Sharma et al., 2012).
5. Synthesis for Antihypertensive Agents
Compounds containing 1,2,4-triazolo[1,5-alpha]pyrimidines, which include the piperazine moiety, were synthesized and tested for their antihypertensive activity. The study indicated that these compounds showed promising results as potential antihypertensive agents (Bayomi et al., 1999).
6. Synthesis for Antitubercular and Antimicrobial Activities
1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one derivatives were synthesized and evaluated for their antimicrobial and antituberculosis activities. The results provided predictions for designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
2-[4-(azetidin-3-yl)piperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10/h1-3,10,12H,4-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZAQAFBVYOSBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702865 | |
Record name | 2-[4-(Azetidin-3-yl)piperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223382-10-3 | |
Record name | 2-[4-(Azetidin-3-yl)piperazin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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